

Unveiling SKLB1002: A Potent Inhibitor of Ocular Neovascularization

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Compound of Interest

Compound Name: SKLB1002

Cat. No.: B612002

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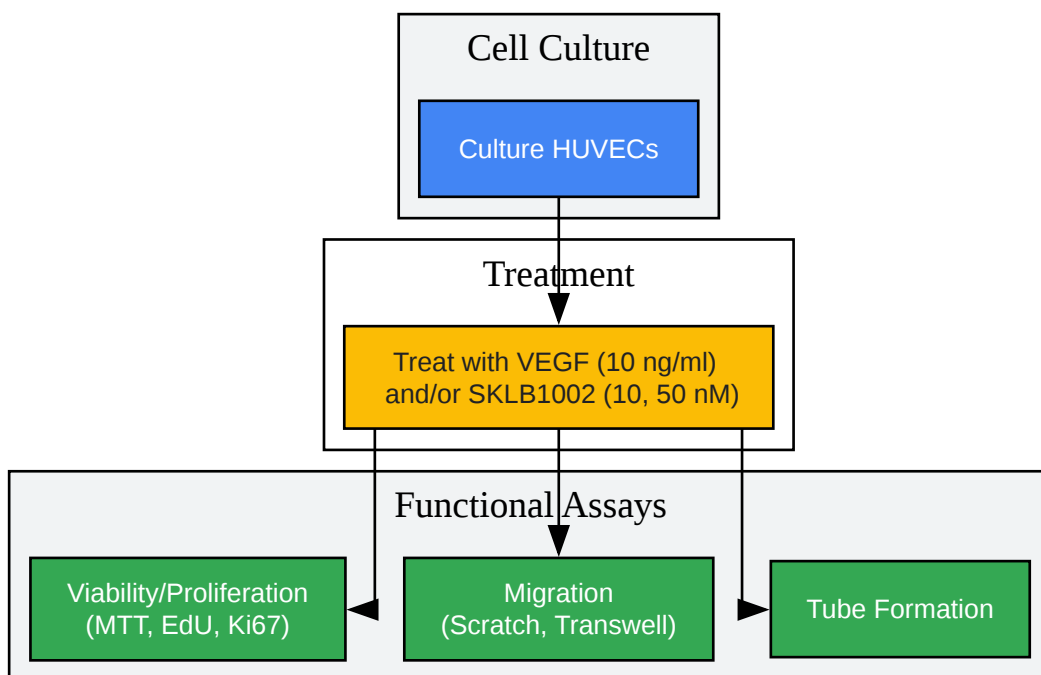
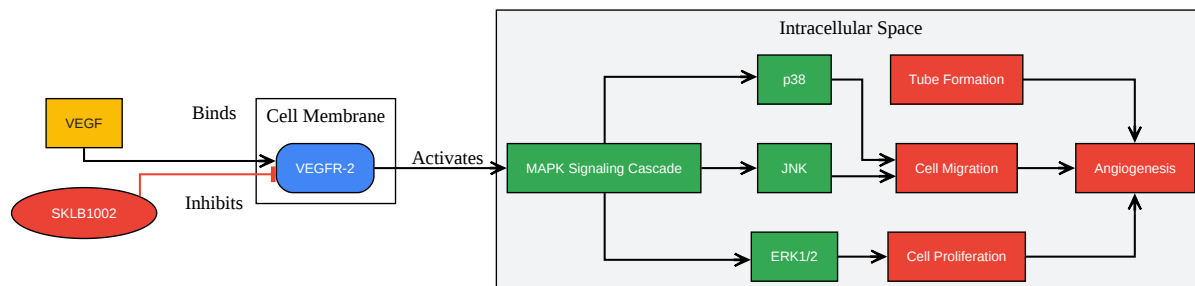
A Technical Guide for Researchers and Drug Development Professionals

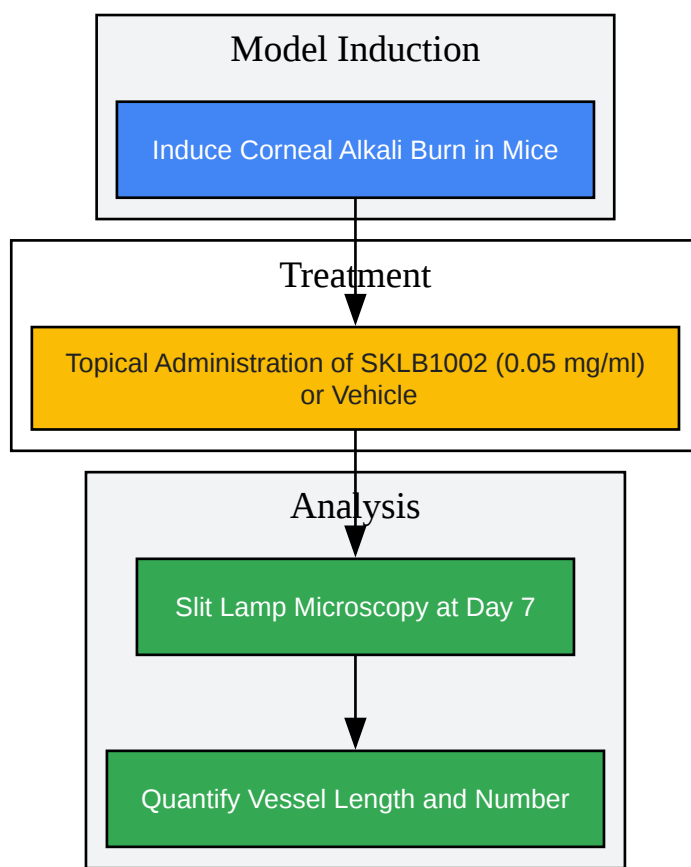
Introduction: Ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a hallmark of several debilitating eye diseases, including diabetic retinopathy and age-related macular degeneration, leading to significant vision loss. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this pathological process. This technical guide delves into the pre-clinical investigation of **SKLB1002**, a small molecule inhibitor of VEGFR-2, as a promising therapeutic agent for ocular neovascularization. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway

SKLB1002 is a potent and specific inhibitor of VEGFR-2 tyrosine kinase activity.^[1] By binding to VEGFR-2, **SKLB1002** blocks the VEGF-induced phosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades crucial for angiogenesis.^{[1][2]} A key pathway affected is the mitogen-activated protein kinase (MAPK) signaling pathway.^[1]

SKLB1002 has been shown to suppress the phosphorylation of critical downstream kinases, including ERK1/2, JNK, and p38, which are essential for endothelial cell proliferation, migration, and survival.^{[1][3]}





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